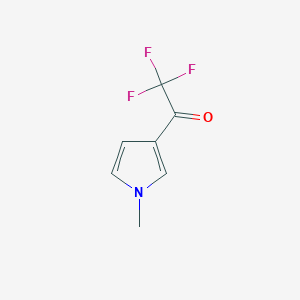

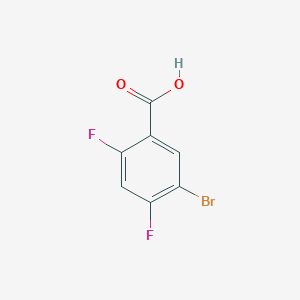

5-Bromo-2,4-difluorobenzoic acid

説明

5-Bromo-2,4-difluorobenzoic acid (5-BDFBA) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, in vivo and in vitro studies, and for biochemical and physiological studies. 5-BDFBA is a versatile compound with many advantages and limitations for lab experiments.

科学的研究の応用

Organometallic Methodologies and Synthesis

- Regioflexible Substitution : A study by Schlosser and Heiss (2003) highlighted the use of modern organometallic methods to selectively convert 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, including 5-bromo-2,4-difluorobenzoic acid. This showcases the compound's role in the regiocontrolled synthesis of complex molecules, underscoring its utility in designing targeted organic synthesis pathways (Schlosser & Heiss, 2003).

Crystallography and Structural Analysis

- Crystal Structure and Theoretical Studies : Research by Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, a derivative of this compound, to explore its crystal structure and theoretical aspects. This study not only emphasizes the compound's role in forming structurally complex derivatives but also contributes to understanding the molecular interactions and stability of such compounds (Polo et al., 2019).

Supramolecular Chemistry

- Lanthanide Ternary Complexes : Du et al. (2020) utilized 2,4-difluorobenzoic acid, a closely related compound, in the construction of lanthanide ternary complexes. This research provides insights into how modifications of the benzoic acid moiety, such as bromination, can influence the formation and properties of metal-organic frameworks. These findings can potentially extend to the use of this compound in similar applications, highlighting its relevance in materials science and coordination chemistry (Du et al., 2020).

Antioxidant Activity of Derivatives

- Bromophenol Derivatives : Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) showcases the potential of brominated compounds, including derivatives of this compound, in natural product chemistry and their antioxidant activities. Although the study does not directly involve this compound, it underscores the broader significance of brominated organic compounds in pharmacological and biochemical research (Zhao et al., 2004).

Safety and Hazards

5-Bromo-2,4-difluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is recommended to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

作用機序

Target of Action

It is known that similar compounds, such as 4-bromo-2,5-difluorobenzoic acid, have been used as modulators of dopamine neurotransmission .

Mode of Action

It is known to be a versatile compound that can be used in various laboratory experiments . It is also a fluorinated benzoic acid derivative and can act as a reagent in a variety of organic and inorganic reactions .

Biochemical Pathways

Similar compounds have been shown to modulate dopamine neurotransmission , which suggests that it may have an impact on neurological pathways.

Result of Action

It is known to be a versatile compound that can be used in various laboratory experiments .

Action Environment

It is known that it should be stored in a dry room at normal temperature .

生化学分析

Biochemical Properties

It is known that benzoic acid derivatives can participate in a variety of organic and inorganic reactions .

Cellular Effects

It is known that benzoic acid derivatives can cause skin and eye irritation, and may be harmful if swallowed .

Molecular Mechanism

Benzoic acid derivatives are known to participate in free radical reactions .

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a sealed container at room temperature .

Metabolic Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions .

Transport and Distribution

It is known that benzoic acid derivatives can cause skin and eye irritation, suggesting that they can penetrate biological membranes .

特性

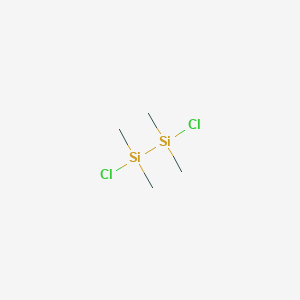

IUPAC Name |

5-bromo-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSMDXUAEFVYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457301 | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28314-83-2 | |

| Record name | 5-Bromo-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 5-bromo-2,4-difluorobenzoic acid in the context of the research paper?

A1: The research paper focuses on demonstrating the versatility of 1,3-difluorobenzene as a starting material for synthesizing various multi-substituted benzene derivatives. This compound is one such derivative, synthesized through a series of reactions starting from 1,3-difluorobenzene. This particular compound highlights the ability to achieve selective substitution at specific positions on the benzene ring, showcasing the regioflexibility offered by the described synthetic methods [].

Q2: Can you describe the synthetic route to obtain this compound from 1,3-difluorobenzene as detailed in the paper?

A2: The synthesis of this compound does not proceed directly from 1,3-difluorobenzene. Instead, it involves an intermediate compound, (2,6-difluorophenyl)triethylsilane. This intermediate is subjected to consecutive deprotonations at positions adjacent to the fluorine atoms. Subsequent electrophilic substitution with bromine introduces a bromine atom at the desired position, leading to the formation of 5-bromo-2,4-difluorophenyltriethylsilane. Further transformations are then required to convert this intermediate into the final this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

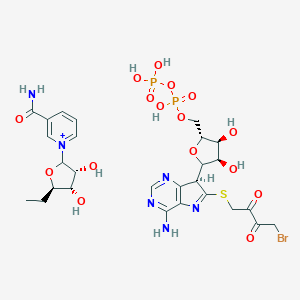

![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)